molecular formula C12H15ClN4O2S2 B3822693 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea

1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea

Cat. No.: B3822693
M. Wt: 346.9 g/mol
InChI Key: YXEBCLXSJYKLLY-UHFFFAOYSA-N
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Description

1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a hydroxyurea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a sulfur source under controlled conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl derivative is introduced to the thiazolidine ring.

    Formation of the Hydroxyurea Moiety: This can be done by reacting the intermediate compound with hydroxylamine or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-phenyl-1-hydroxyurea: Lacks the chlorophenyl group.

    1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-methylphenyl)-1-hydroxyurea: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in 1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

1-(3-amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S2/c1-12(2)9(16(14)11(20)21-12)17(19)10(18)15-8-5-3-4-7(13)6-8/h3-6,9,19H,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBCLXSJYKLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=S)S1)N)N(C(=O)NC2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Reactant of Route 2
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Reactant of Route 3
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Reactant of Route 4
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea
Reactant of Route 6
1-(3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-3-(3-chlorophenyl)-1-hydroxyurea

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